molecular formula C17H18INO B11547439 2-Iodo-N-(4-isopropyl-benzyl)-benzamide

2-Iodo-N-(4-isopropyl-benzyl)-benzamide

Cat. No. B11547439
M. Wt: 379.23 g/mol
InChI Key: UUINCMBZNIWYKI-UHFFFAOYSA-N
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Description

2-Iodo-N-(4-isopropyl-benzyl)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(4-isopropyl-benzyl)-benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be carried out by reacting the iodinated benzene with 4-isopropyl-benzylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems might be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of iodo-substituted benzoic acids.

    Reduction: Reduction reactions might reduce the iodine to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Iodo-substituted benzoic acids.

    Reduction: Deiodinated benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-N-(4-isopropyl-benzyl)-benzamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-Iodo-N-(4-isopropyl-benzyl)-benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The iodine atom could play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-benzyl-benzamide: Lacks the isopropyl group, potentially altering its reactivity and biological activity.

    N-(4-isopropyl-benzyl)-benzamide: Lacks the iodine atom, which may affect its chemical properties and applications.

Uniqueness

The presence of both the iodine atom and the isopropyl group in 2-Iodo-N-(4-isopropyl-benzyl)-benzamide makes it unique, potentially offering distinct reactivity and biological properties compared to its analogs.

properties

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C17H18INO/c1-12(2)14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

UUINCMBZNIWYKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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